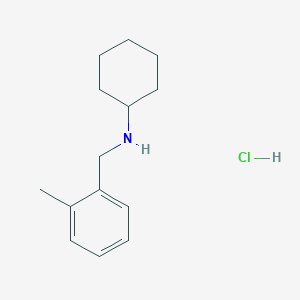

N-(2-methylbenzyl)cyclohexanamine hydrochloride

Description

Historical Context and Chemical Significance in Amine Chemistry

The historical development of amine chemistry is a direct offshoot of the isolation and study of ammonia (B1221849) in the late 18th century. The subsequent realization that the hydrogen atoms of ammonia could be replaced by organic groups opened up a vast new class of compounds with diverse properties. researchgate.net Amines are fundamental to many areas of chemical science, serving as key intermediates in the synthesis of dyes, polymers, and a wide range of pharmaceuticals. researchgate.netnih.gov

Cyclohexanamines, in particular, are a well-established subclass of alicyclic amines. The conformational flexibility of the cyclohexane (B81311) ring, combined with the basicity and nucleophilicity of the amino group, makes them versatile building blocks in organic synthesis. The N-alkylation and N-arylation of cyclohexanamine are fundamental reactions that lead to a wide array of derivatives with tailored properties. The synthesis of N-(2-methylbenzyl)cyclohexanamine hydrochloride is a specific example of such a modification, where the introduction of the 2-methylbenzyl group can significantly influence the steric and electronic environment of the nitrogen atom, thereby affecting its reactivity and potential biological interactions.

Current Landscape of Related Cyclohexanamine Derivatives in Research

The scientific literature reveals a broad interest in the synthesis and evaluation of various cyclohexanamine derivatives. Research in this area is often driven by the quest for new therapeutic agents, as the cyclohexanamine scaffold is a component of several biologically active molecules.

Substituted N-benzylcyclohexanamines and other arylalkylamines are of particular interest. For instance, N-benzylcyclohexylamine has been identified as an arylcyclohexylamine and has been noted in forensic contexts as a cutting agent for 3,4-methylenedioxymethamphetamine (MDMA). caymanchem.com This suggests that compounds with this general structure may possess psychoactive properties.

Furthermore, research into various derivatives of cyclohexanamine has explored their potential as antimicrobial, anti-inflammatory, and anticancer agents. nih.govresearchgate.net The biological activity is often found to be highly dependent on the nature and position of the substituents on both the cyclohexyl and the aromatic rings. The ongoing synthesis and characterization of new derivatives, such as chiral N-benzyl-N-(1-phenylethyl)cyclohexanamine, highlight the continued efforts to explore the chemical space around the cyclohexanamine core for potential neuropharmacological applications. mdpi.com

Rationale for In-depth Academic Investigation of this compound

The specific molecular structure of this compound provides a strong rationale for its detailed academic investigation. The presence of a methyl group at the ortho position of the benzyl (B1604629) ring introduces a unique steric and electronic profile compared to its unsubstituted counterpart, N-benzylcyclohexanamine, or isomers with the methyl group at the meta or para positions.

This structural nuance could lead to several interesting research avenues:

Pharmacological Profiling: Given that many arylalkylamines exhibit activity at various receptors and transporters in the central nervous system, a thorough investigation into the pharmacological profile of this compound is warranted. mdpi.com Its potential interaction with targets such as NMDA receptors, monoamine transporters, or other CNS receptors could reveal novel therapeutic possibilities or help in understanding the structure-activity relationships of this class of compounds. researchgate.net

Stereochemistry and Biological Activity: The molecule contains a stereocenter at the point of attachment of the nitrogen to the cyclohexane ring (if the ring is considered asymmetrically substituted). The synthesis and comparative biological evaluation of its enantiomers could provide valuable insights into the stereochemical requirements for its potential biological targets.

Synthetic Methodology: A detailed study of its synthesis could lead to the development of more efficient or stereoselective methods for the preparation of N-substituted cyclohexanamines, which would be of broader interest to the synthetic chemistry community.

Physicochemical Characterization: Comprehensive characterization of its physicochemical properties, including its pKa, lipophilicity, and solid-state structure, would provide a fundamental dataset for computational studies and the design of future analogs with improved properties.

Given the limited specific research on this compound, a foundational academic investigation would fill a knowledge gap and could potentially uncover novel chemical and biological properties.

Detailed Research Findings

While dedicated research articles on this compound are scarce, its fundamental chemical properties are available from commercial suppliers.

| Property | Value |

|---|---|

| CAS Number | 52505-05-2 sigmaaldrich.comhit2lead.com |

| Molecular Formula | C14H21N . ClH hit2lead.com |

| Molecular Weight | 239.79 sigmaaldrich.com |

| Physical Form | Solid hit2lead.com |

| Purity | ≥95% hit2lead.com |

Properties

IUPAC Name |

N-[(2-methylphenyl)methyl]cyclohexanamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N.ClH/c1-12-7-5-6-8-13(12)11-15-14-9-3-2-4-10-14;/h5-8,14-15H,2-4,9-11H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRKBIZDPDPQGRW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CNC2CCCCC2.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.78 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of N 2 Methylbenzyl Cyclohexanamine Hydrochloride

Established Synthetic Pathways to N-(2-methylbenzyl)cyclohexanamine Hydrochloride

Established methods for the synthesis of this compound rely on well-documented and widely utilized reactions in organic chemistry. These include reductive amination, N-alkylation, and analogous copper-catalyzed coupling reactions, which offer reliable routes to the target compound.

Reductive Amination Approaches Utilizing Cyclohexanone (B45756) and (2-Methylphenyl)methanamine Precursors

Reductive amination is a highly efficient and widely employed method for the synthesis of amines. nih.gov In the context of N-(2-methylbenzyl)cyclohexanamine synthesis, this approach involves the reaction of cyclohexanone with (2-methylphenyl)methanamine. The reaction proceeds through the initial formation of a hemiaminal intermediate, which then dehydrates to form an imine. Subsequent reduction of the imine in situ yields the desired secondary amine.

The choice of reducing agent is critical for the success of this reaction. Common reducing agents include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and catalytic hydrogenation. The reaction conditions, such as solvent, temperature, and pH, are optimized to favor the formation of the imine and its subsequent reduction. For instance, mildly acidic conditions are often employed to facilitate the dehydration of the hemiaminal to the imine.

| Precursor 1 | Precursor 2 | Key Intermediate | Common Reducing Agents |

| Cyclohexanone | (2-Methylphenyl)methanamine | N-(2-methylbenzyl)cyclohexan-1-imine | NaBH₄, NaBH₃CN, H₂/Catalyst (e.g., Pd/C, PtO₂) |

Recent advancements in this area have explored the use of biocatalysts, such as reductive aminases (RedAms), for the direct reductive amination of ketones, offering a green and highly selective alternative. researchgate.net

N-Alkylation Strategies Involving Cyclohexanamine and 2-Methylbenzyl Halides

N-alkylation represents another fundamental approach to the synthesis of N-(2-methylbenzyl)cyclohexanamine. ucalgary.ca This method involves the nucleophilic substitution reaction between cyclohexanamine and a 2-methylbenzyl halide, typically a bromide or chloride. The lone pair of electrons on the nitrogen atom of cyclohexanamine acts as a nucleophile, attacking the electrophilic benzylic carbon of the 2-methylbenzyl halide and displacing the halide ion. ucalgary.ca

A base is generally required to neutralize the hydrohalic acid formed as a byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic. Common bases include tertiary amines (e.g., triethylamine) or inorganic bases (e.g., potassium carbonate). The choice of solvent is also important, with polar aprotic solvents like acetonitrile (B52724) or dimethylformamide (DMF) often being employed to facilitate the SN2 reaction. A significant drawback of this method can be over-alkylation, leading to the formation of a tertiary amine. ucalgary.ca

| Nucleophile | Electrophile | Base | Common Solvents |

| Cyclohexanamine | 2-Methylbenzyl bromide/chloride | Triethylamine (B128534), Potassium carbonate | Acetonitrile, Dimethylformamide (DMF) |

To circumvent the challenges associated with the direct use of alkyl halides, alternative strategies such as the "borrowing hydrogen" or "hydrogen autotransfer" methodology have been developed for the N-alkylation of amines with alcohols, catalyzed by transition metal complexes. nih.govresearchgate.net

Copper-Catalyzed Coupling Reactions in Analogous Amine Synthesis

Copper-catalyzed cross-coupling reactions, particularly the Ullmann condensation, have a long history in the formation of carbon-nitrogen bonds. bohrium.comresearchgate.net While traditionally used for N-arylation, the principles can be extended to the synthesis of N-alkylated amines. In an analogous synthesis, a copper catalyst would facilitate the coupling of cyclohexanamine with a suitable 2-methylbenzyl derivative.

Modern advancements in this area have led to the development of highly efficient catalyst systems, often employing copper(I) salts (e.g., CuI) in combination with a ligand. organic-chemistry.orgresearchgate.net The ligand, frequently a diamine or an amino acid, plays a crucial role in stabilizing the copper catalyst and promoting the reaction. organic-chemistry.org The reaction mechanism is believed to involve the formation of a copper-amide intermediate, followed by oxidative addition of the alkyl halide and subsequent reductive elimination to yield the desired amine. nih.gov

| Amine | Alkylating Agent | Copper Source | Typical Ligands |

| Cyclohexanamine | 2-Methylbenzyl halide | CuI, Cu₂O | 1,10-Phenanthroline, L-Proline, N,N'-Dimethylethylenediamine |

Exploration of Novel Synthetic Routes for this compound

The quest for more efficient, sustainable, and atom-economical synthetic methods has driven research into novel strategies for C-N bond formation. These emerging routes, including hydroamination and radical-mediated techniques, hold promise for the synthesis of N-(2-methylbenzyl)cyclohexanamine and its derivatives.

Hydroamination Reactions for Carbon-Nitrogen Bond Formation

Hydroamination, the addition of an N-H bond across a carbon-carbon multiple bond, is a highly atom-economical method for synthesizing amines. numberanalytics.comresearchgate.net In a potential synthetic route to N-(2-methylbenzyl)cyclohexanamine, this could involve the intermolecular hydroamination of a cyclohexene (B86901) derivative with (2-methylphenyl)methanamine or, conversely, the hydroamination of 2-methylstyrene (B165405) with cyclohexanamine.

This reaction is typically catalyzed by a variety of metal complexes, including those based on late transition metals (e.g., palladium, gold) and early transition metals or lanthanides. numberanalytics.comfrontiersin.org The choice of catalyst is crucial for controlling the regioselectivity (Markovnikov vs. anti-Markovnikov addition) of the reaction. While significant progress has been made, challenges such as catalyst activity and substrate scope remain areas of active research. illinois.edu

| Alkene/Alkyne | Amine | Catalyst Type | Key Advantage |

| Cyclohexene | (2-Methylphenyl)methanamine | Late/Early Transition Metals, Lanthanides | 100% atom economy |

| 2-Methylstyrene | Cyclohexanamine | Gold, Palladium, Titanium, Zirconium | Direct C-N bond formation from unsaturated precursors |

Radical-Mediated Amination Techniques

Radical-mediated reactions have emerged as powerful tools in modern organic synthesis, enabling the formation of C-N bonds under mild conditions. mdpi.com One potential approach for the synthesis of N-(2-methylbenzyl)cyclohexanamine could involve a radical addition to an imine. nih.gov For instance, a radical generated from a suitable precursor could add to the N-(2-methylbenzyl)cyclohexan-1-imine intermediate, followed by a reduction step.

More direct approaches, such as the radical-mediated C-H amination, are also gaining prominence. rsc.org This would involve the direct coupling of an amine with a C-H bond on the partner molecule, activated through a radical mechanism, often initiated by photoredox catalysis. researchgate.net These methods offer novel disconnections and can tolerate a wide range of functional groups, but their application to specific targets like N-(2-methylbenzyl)cyclohexanamine is still an area of development.

| Strategy | Key Features | Potential Precursors |

| Radical addition to imines | Tolerant of various functional groups, mild reaction conditions. | N-(2-methylbenzyl)cyclohexan-1-imine, radical precursor. |

| Radical-mediated C-H amination | Direct functionalization of C-H bonds, high atom economy. | Cyclohexane (B81311), (2-methylphenyl)methanamine derivative. |

Asymmetric Synthesis and Chiral Resolution for Enantiomeric Purity

Achieving enantiomeric purity of chiral amines like N-(2-methylbenzyl)cyclohexanamine is crucial for applications where stereochemistry dictates biological activity or material properties. This can be accomplished either through asymmetric synthesis, which creates a specific enantiomer directly, or by chiral resolution, which separates a racemic mixture into its constituent enantiomers. wikipedia.org

Asymmetric Synthesis:

While direct asymmetric synthesis routes for N-(2-methylbenzyl)cyclohexanamine are not extensively detailed in the literature, methodologies applied to analogous structures provide a blueprint for potential strategies. A common approach involves the asymmetric addition of a chiral amine to a prochiral substrate. For instance, the asymmetric Aza-Michael addition of a chiral lithium amide, such as lithium (R)-N-benzyl-N-(α-methylbenzyl)amide, to a cyclohexene derivative has been used to create chiral β-amino esters. mdpi.com A subsequent decarboxylation step, such as a Barton decarboxylation, can then yield the desired chiral amine. mdpi.com This general pathway highlights a feasible, albeit multi-step, approach to obtaining enantiomerically enriched N-substituted cyclohexanamines.

Another powerful strategy in asymmetric synthesis is the use of chiral auxiliaries or organocatalysts to control the stereochemical outcome of key bond-forming reactions. beilstein-journals.orgnih.gov For example, a one-pot sequential organocatalytic Michael-Michael-1,2-addition sequence has been employed to generate highly functionalized cyclohexanes with excellent stereoselectivity. nih.gov Adapting such catalytic systems to the reductive amination of cyclohexanone with 2-methylbenzylamine (B130908) using a chiral catalyst could provide a more direct route to the target compound.

Chiral Resolution:

Chiral resolution is a widely employed method for separating racemic mixtures. wikipedia.org The most common technique for amines involves the formation of diastereomeric salts. wikipedia.org This process entails reacting the racemic amine with a single enantiomer of a chiral acid, known as a resolving agent. wikipedia.orgresearchgate.net The resulting products are a pair of diastereomeric salts which, unlike enantiomers, have different physical properties, such as solubility. wikipedia.org This difference allows for their separation by fractional crystallization. After separation, the desired enantiomer of the amine can be liberated from the salt by treatment with a base.

Commonly used chiral resolving agents for amines include tartaric acid, mandelic acid derivatives, and N-acylamino acids like N-tosyl-(S)-phenylalanine. wikipedia.orgresearchgate.net The choice of resolving agent and solvent system is critical and often determined empirically to achieve efficient separation. researchgate.net

An alternative method is enzymatic kinetic resolution. This technique utilizes a lipase (B570770) enzyme that selectively catalyzes a reaction (e.g., acylation) with one enantiomer of the amine at a much faster rate than the other. google.com This results in a mixture of an acylated amine (amide) and the unreacted, enantiomerically enriched amine, which can then be separated. For example, lipase from Candida antarctica has been used to resolve chiral amines by selective acylation with an alkyl ester. google.com

Table 1: Chiral Resolution Methodologies for Amines

| Method | Principle | Key Reagents/Components | Advantages | Disadvantages |

|---|---|---|---|---|

| Diastereomeric Salt Formation | Formation of diastereomers with different solubilities. wikipedia.org | Chiral resolving acids (e.g., Tartaric acid, Mandelic acid). wikipedia.orgresearchgate.net | Scalable, well-established technique. | Relies on finding suitable resolving agent and crystallization conditions; theoretical max yield is 50% without racemization of the unwanted enantiomer. wikipedia.org |

| Enzymatic Kinetic Resolution | Enzyme-catalyzed selective reaction of one enantiomer. google.com | Lipases (e.g., Candida antarctica lipase), acyl donor (e.g., ethyl acetate). google.com | High enantioselectivity, mild reaction conditions. | Theoretical max yield is 50%; requires separation of product from unreacted starting material. google.com |

| Chiral Chromatography | Differential interaction of enantiomers with a chiral stationary phase. nih.gov | Chiral HPLC column (e.g., Daicel Chiralcel). google.comnih.gov | High purity separation, analytical and preparative scale. | Expensive stationary phases, lower capacity for preparative scale compared to crystallization. |

Derivatization and Functionalization Studies of the N-(2-methylbenzyl)cyclohexanamine Core

The N-(2-methylbenzyl)cyclohexanamine structure possesses several sites amenable to chemical modification, allowing for the synthesis of a diverse library of derivatives. These include the secondary amine nitrogen, the aromatic ring, and the cyclohexyl aliphatic ring.

The secondary amine in N-(2-methylbenzyl)cyclohexanamine is a nucleophilic center that readily undergoes acylation to form amides. Amide synthesis is one of the most fundamental transformations in organic chemistry. pulsus.com

The most direct method involves the reaction of the amine with a more reactive carboxylic acid derivative, such as an acid chloride or an acid anhydride. youtube.com These reactions are typically rapid and high-yielding, often performed in the presence of a non-nucleophilic base (like triethylamine or pyridine) to neutralize the acidic byproduct (e.g., HCl) generated during the reaction.

Alternatively, amides can be formed directly from carboxylic acids using coupling reagents. These reagents activate the carboxylic acid to facilitate nucleophilic attack by the amine. Common coupling agents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). These methods are advantageous as they are performed under milder conditions, but they can generate stoichiometric amounts of waste products. pulsus.com More atom-economical methods, such as direct amidation catalyzed by boronic acids, have also been developed.

The secondary amine can be converted into a tertiary amine through further substitution at the nitrogen atom, a common strategy to modify the steric and electronic properties of the molecule.

N-Alkylation: N-alkylation can be achieved by reacting N-(2-methylbenzyl)cyclohexanamine with an alkyl halide. However, a more environmentally benign and increasingly popular method is the "borrowing hydrogen" or "hydrogen autotransfer" strategy. nih.gov This process involves reacting the amine with an alcohol in the presence of a transition metal catalyst, typically based on ruthenium or iridium. nih.govnih.govacs.org The catalyst transiently dehydrogenates the alcohol to an aldehyde in situ. The aldehyde then condenses with the secondary amine to form a tertiary iminium ion, which is subsequently reduced by the catalyst using the "borrowed" hydrogen, regenerating the catalyst and yielding the tertiary amine with water as the only byproduct. nih.gov

N-Arylation: The introduction of an aryl group at the nitrogen atom is typically accomplished via transition metal-catalyzed cross-coupling reactions. The Ullmann condensation, a classic method, involves the reaction of the amine with an aryl halide in the presence of a copper catalyst, often at high temperatures. mdpi.com Modern variations of this reaction utilize ligands to facilitate the coupling under milder conditions. researchgate.net

Palladium-catalyzed N-arylation reactions, such as the Buchwald-Hartwig amination, are also highly effective. These reactions couple amines with aryl halides or triflates and are known for their broad substrate scope and functional group tolerance. researchgate.net Another approach is the Chan-Lam coupling, which uses arylboronic acids as the arylating agent with a copper catalyst, often under mild, aerobic conditions. organic-chemistry.org

Table 2: Representative N-Alkylation and N-Arylation Methods for Secondary Amines

| Reaction | Substrates | Catalyst/Reagents | Conditions | Product Type |

|---|---|---|---|---|

| Borrowing Hydrogen Alkylation | Secondary Amine + Alcohol | Ru or Ir complexes, Base (e.g., KOtBu). nih.govnih.gov | Elevated temperature (e.g., 120 °C). nih.gov | Tertiary Amine |

| Ullmann N-Arylation | Secondary Amine + Aryl Halide | Copper catalyst (e.g., CuI, Cu2O), Base (e.g., K2CO3), Ligand (optional). mdpi.comorganic-chemistry.org | High temperature (e.g., 110 °C), Solvent (e.g., DMSO). mdpi.com | Tertiary Arylamine |

| Chan-Lam N-Arylation | Secondary Amine + Arylboronic Acid | Copper catalyst (e.g., Cu(OAc)2). organic-chemistry.org | Room temperature, often in air. organic-chemistry.org | Tertiary Arylamine |

| Buchwald-Hartwig Amination | Secondary Amine + Aryl Halide/Triflate | Palladium catalyst, Ligand (e.g., phosphine-based), Base (e.g., NaOtBu). researchgate.net | Mild to moderate temperature. | Tertiary Arylamine |

Aromatic Ring Transformations: The 2-methylbenzyl group offers a site for electrophilic aromatic substitution reactions. The existing substituents—the alkyl bridge to the nitrogen and the methyl group—are ortho-, para-directing and activating. Therefore, reactions such as nitration, halogenation, sulfonation, or Friedel-Crafts acylation/alkylation would be expected to introduce new functional groups primarily at the positions ortho and para to these groups (positions 4 and 6 on the aromatic ring). Steric hindrance from the cyclohexylamino-methyl group might influence the regioselectivity of these substitutions.

Cyclohexyl Moiety Transformations: The cyclohexyl ring is a saturated aliphatic moiety, making it generally less reactive than the aromatic ring. However, it can undergo radical-based reactions, such as free-radical halogenation, although this often leads to a mixture of products. More controlled functionalization can be achieved through modern C-H activation methodologies, though these can be challenging and require specific directing groups or catalysts.

Alternatively, oxidative transformations could be envisioned. Strong oxidizing agents could potentially open the ring or oxidize C-H bonds to hydroxyl or carbonyl groups, though selectivity can be a significant challenge. Dehydrogenation of the cyclohexyl ring to a cyclohexenyl or even a phenyl group is another possible transformation, which could be accomplished using specific catalysts (e.g., palladium on carbon) at high temperatures, fundamentally altering the core structure of the molecule. researchgate.net

Advanced Spectroscopic and Crystallographic Characterization of N 2 Methylbenzyl Cyclohexanamine Hydrochloride

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms.

¹H NMR and ¹³C NMR Investigations for Structural Assignment

The ¹H NMR spectrum of N-(2-methylbenzyl)cyclohexanamine hydrochloride would be expected to exhibit distinct signals corresponding to the protons of the cyclohexyl ring, the benzyl (B1604629) group, and the methyl substituent. The aromatic protons on the 2-methylbenzyl group would typically appear in the downfield region (approximately 7.0-7.5 ppm). The benzylic protons (CH₂-N) would likely resonate as a singlet or a multiplet in the range of 3.5-4.5 ppm. The methine proton on the cyclohexyl ring attached to the nitrogen (CH-N) would also be expected in a similar downfield region. The protons of the methyl group on the aromatic ring would produce a characteristic singlet around 2.3 ppm. The remaining methylene (B1212753) protons of the cyclohexyl ring would appear as a complex series of multiplets in the upfield region (approximately 1.0-2.0 ppm).

The ¹³C NMR spectrum would complement the ¹H NMR data. The aromatic carbons would generate signals in the 125-140 ppm range. The benzylic carbon and the C-N carbon of the cyclohexyl ring would be expected between 50 and 65 ppm. The methyl carbon would likely appear around 20 ppm, and the cyclohexyl methylene carbons would resonate in the 20-40 ppm region.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Aromatic (C₆H₄) | 7.0 - 7.5 | Multiplet |

| Benzylic (CH₂-N) | 3.5 - 4.5 | Singlet/Multiplet |

| Cyclohexyl (CH-N) | 2.5 - 3.5 | Multiplet |

| Methyl (CH₃) | ~2.3 | Singlet |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| Aromatic (C₆H₄) | 125 - 140 |

| Benzylic (CH₂-N) | 50 - 65 |

| Cyclohexyl (C-N) | 50 - 65 |

| Methyl (CH₃) | ~20 |

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Elucidation

To unambiguously assign the ¹H and ¹³C NMR signals and to confirm the connectivity of the molecule, a suite of 2D NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings within the molecule. For instance, correlations would be expected between the methine proton of the cyclohexyl ring and its adjacent methylene protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be crucial for assigning the carbon signals based on their attached, and often more easily assigned, protons.

Quantitative NMR (qNMR) for Purity and Compositional Analysis

Quantitative NMR (qNMR) is a powerful method for determining the purity of a substance without the need for a specific reference standard of the analyte itself. By integrating the signals of the analyte against a certified internal standard of known concentration, the absolute purity of the this compound sample can be determined with high accuracy and precision.

Solvent Effects on NMR Chemical Shifts

The chemical shifts of protons and carbons can be influenced by the solvent used for the NMR experiment due to interactions such as hydrogen bonding and aromatic solvent-induced shifts (ASIS). For this compound, which is a salt, polar solvents like DMSO-d₆ or D₂O would be required for dissolution. The chemical shifts of the N-H proton, in particular, would be highly dependent on the solvent's hydrogen-bonding capability and the sample concentration.

Mass Spectrometry (MS) Analysis

Mass spectrometry is a key analytical technique for determining the molecular weight and elemental composition of a compound.

Molecular Ion Characterization and Exact Mass Determination

Using a high-resolution mass spectrometer (HRMS), such as one employing Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), the exact mass of the protonated molecule [M+H]⁺ of the free base, N-(2-methylbenzyl)cyclohexanamine, can be determined. The experimentally measured mass would be compared to the calculated theoretical mass to confirm the elemental formula (C₁₄H₂₁N). The high accuracy of this measurement (typically to within a few parts per million) provides strong evidence for the compound's identity. The molecular weight of the free base is 203.1674 g/mol . The hydrochloride salt has a molecular weight of 239.79 g/mol .

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

Fragmentation Pattern Elucidation and Proposed Mechanisms

Mass spectrometry provides critical insights into the molecular structure of N-(2-methylbenzyl)cyclohexanamine by detailing its fragmentation behavior upon ionization. The fragmentation process typically begins with the formation of a molecular ion (M+•), which is energetically unstable and subsequently breaks down into smaller, more stable charged fragments and neutral radicals. chemguide.co.uk

The fragmentation of N-(2-methylbenzyl)cyclohexanamine is dominated by cleavage at the C-N bonds, which are the most labile sites in the molecule. Two primary fragmentation pathways are proposed:

Benzylic Cleavage: This pathway involves the cleavage of the bond between the benzyl carbon and the nitrogen atom. This is a highly favored fragmentation for benzylamines, leading to the formation of a stable 2-methylbenzyl cation (a substituted tropylium (B1234903) ion) at a mass-to-charge ratio (m/z) of 105. The other product is a cyclohexylamine (B46788) radical, which is neutral and thus not detected by the mass spectrometer.

Cyclohexyl Ring Cleavage: Alternatively, cleavage can occur at the bond between the nitrogen atom and the cyclohexyl ring. This results in the formation of a protonated cyclohexylamine fragment or related species, while the 2-methylbenzyl group is lost as a neutral radical. The fragmentation of the cyclohexyl ring itself can also lead to a series of characteristic daughter ions, typically through the loss of ethene (C2H4) units. researchgate.net

A prominent peak often observed in the mass spectra of benzyl derivatives is at m/z 91, corresponding to the tropylium ion (C7H7+), formed via rearrangement and loss of the methyl group from the 2-methylbenzyl fragment. The relative abundance of these fragments provides a unique fingerprint for the molecule's structure. nih.gov

Table 1: Proposed Major Mass Spectrometric Fragments of N-(2-methylbenzyl)cyclohexanamine

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Chemical Formula | Fragmentation Pathway |

|---|---|---|---|

| 204 | [M+H]+ (Protonated Molecule) | [C14H22N]+ | Parent Ion |

| 105 | 2-Methylbenzyl Cation | [C8H9]+ | Benzylic C-N bond cleavage |

| 99 | Cyclohexylamine Cation | [C6H12N]+ | Cyclohexyl C-N bond cleavage |

| 91 | Tropylium Cation | [C7H7]+ | Rearrangement from 2-methylbenzyl fragment |

| 56 | Butenylamine Cation Radical | [C4H8N]•+ | Retro-Diels-Alder of cyclohexylamine fragment |

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for unequivocally determining the elemental composition of a compound by measuring its mass with very high accuracy (typically to within 5 ppm). For this compound, the free base has a nominal mass of 203 amu. HRMS measures the exact mass of the protonated molecular ion, [C14H21N + H]+.

The theoretical exact mass of this ion is calculated to be 204.1747 Da. An experimental HRMS measurement yielding a value extremely close to this theoretical mass, for example, 204.1750 Da, would confirm the elemental formula as C14H22N. nih.gov This high degree of accuracy allows for differentiation between compounds with the same nominal mass but different elemental formulas, making HRMS a powerful technique for structural confirmation and identification of unknown substances.

Vibrational Spectroscopy

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FT-IR) spectroscopy is a cornerstone technique for identifying functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. In the hydrochloride salt form, the secondary amine is protonated, forming a secondary ammonium (B1175870) ion (-NH2+-). This significantly influences the resulting spectrum.

Key vibrational modes for this compound include:

N+-H Stretching: A very broad and strong absorption band is expected in the region of 2400-3000 cm-1. This broadening is characteristic of the N+-H stretching vibrations in ammonium salts, often featuring multiple sub-maxima due to hydrogen bonding and Fermi resonance.

C-H Stretching: Aliphatic C-H stretching vibrations from the cyclohexyl and methylene groups appear as sharp bands between 2850 and 3000 cm-1. Aromatic C-H stretching from the benzyl group is typically observed as weaker bands just above 3000 cm-1.

N+-H Bending: The bending vibration for the secondary ammonium group appears as a medium to strong band in the 1560-1620 cm-1 region.

C=C Aromatic Stretching: The stretching vibrations of the carbon-carbon double bonds in the benzene (B151609) ring give rise to several sharp, medium-intensity bands in the 1450-1600 cm-1 range.

C-N Stretching: The stretching of the carbon-nitrogen bond is typically found in the fingerprint region, around 1100-1250 cm-1.

Table 2: Characteristic FT-IR Vibrational Frequencies for this compound

| Wavenumber (cm-1) | Vibration Type | Functional Group | Intensity |

|---|---|---|---|

| 2400-3000 | N+-H Stretch | Secondary Ammonium | Strong, Broad |

| 2850-3000 | C-H Stretch | Aliphatic (Cyclohexyl, CH2) | Strong, Sharp |

| > 3000 | C-H Stretch | Aromatic (Benzyl) | Medium, Sharp |

| 1560-1620 | N+-H Bend | Secondary Ammonium | Medium-Strong |

| 1450-1600 | C=C Stretch | Aromatic Ring | Medium, Sharp |

| 1100-1250 | C-N Stretch | Amine | Medium |

Raman Spectroscopy Applications for Molecular Vibrations and Interactions

Raman spectroscopy serves as a complementary technique to FT-IR, providing information on molecular vibrations based on changes in the polarizability of a molecule's electron cloud. edinst.com While FT-IR is sensitive to vibrations involving a change in dipole moment (e.g., N-H bonds), Raman spectroscopy is particularly effective for identifying non-polar and symmetric bonds.

For this compound, Raman spectroscopy is especially useful for characterizing:

Aromatic Ring Vibrations: The symmetric "ring breathing" mode of the benzene ring, typically around 1000 cm-1, gives a very strong and sharp signal in the Raman spectrum. Other aromatic C=C stretching and C-H in-plane bending vibrations are also readily observed.

Carbon Skeleton: The C-C bond vibrations of the cyclohexyl and benzyl frameworks are well-defined in Raman spectra, providing detailed information about the molecule's backbone structure.

Low-Frequency Modes: Raman spectroscopy can probe low-frequency vibrations (below 400 cm-1), which correspond to lattice vibrations and whole-molecule torsional modes in the solid state. This can offer insights into the crystal packing and intermolecular interactions of the hydrochloride salt.

Correlation of Experimental and Theoretically Calculated Vibrational Modes

To achieve unambiguous assignment of the numerous vibrational bands observed in FT-IR and Raman spectra, experimental data is often correlated with theoretical calculations. arxiv.org Computational methods, particularly Density Functional Theory (DFT), are used to calculate the vibrational frequencies and intensities of a molecule. nih.gov

The process involves:

Geometry Optimization: The molecule's three-dimensional structure is optimized to find its lowest energy conformation.

Frequency Calculation: Vibrational frequencies are calculated for the optimized structure.

Scaling: Calculated frequencies are often systematically higher than experimental ones due to the harmonic approximation used in the calculations. Therefore, they are multiplied by a scaling factor (typically 0.95-0.98 for DFT methods) to improve the correlation with experimental data.

By comparing the scaled theoretical spectrum with the experimental FT-IR and Raman spectra, each observed band can be confidently assigned to a specific molecular motion (e.g., a specific C-H stretch or ring deformation). This combined approach provides a much deeper and more accurate understanding of the molecule's vibrational properties than experimental data alone. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light, which corresponds to the promotion of electrons from a ground state to a higher energy excited state. The primary chromophore in N-(2-methylbenzyl)cyclohexanamine is the 2-methylbenzyl (substituted benzene) ring.

The UV-Vis spectrum is expected to show absorption bands characteristic of the π → π* electronic transitions within the aromatic ring. For a substituted benzene ring, two main absorption bands are typically observed:

E2-band: A strong absorption band usually appearing around 200-220 nm.

B-band: A weaker, structured absorption band appearing at longer wavelengths, typically around 250-280 nm. The fine vibrational structure of this band is often visible.

The presence of the methyl substituent on the benzene ring may cause a slight red shift (bathochromic shift) of these absorption maxima compared to unsubstituted benzene. The cyclohexanamine moiety is an auxochrome, but since the nitrogen is protonated in the hydrochloride salt, its direct electronic contribution to the aromatic system is minimal, and it is not expected to significantly alter the absorption profile of the benzyl chromophore.

Table 3: Expected UV-Vis Absorption Data for this compound

| Absorption Band | Typical Wavelength (λmax) | Electronic Transition | Chromophore |

|---|---|---|---|

| E2-band | ~215 nm | π → π* | Benzene Ring |

| B-band | ~265 nm | π → π* | Benzene Ring |

Table 4: List of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| N-(2-methylbenzyl)cyclohexanamine |

Electronic Absorption Analysis and Chromophore Characterization

No data on the electronic absorption spectrum (UV-Vis) of this compound could be located. Information regarding its chromophores, absorption maxima (λmax), and molar absorptivity is not available in the searched scientific literature.

Investigation of Solvent Effects on Electronic Transitions

As no initial electronic absorption data was found, there is consequently no information available on studies investigating the effects of different solvents on the electronic transitions (e.g., solvatochromism) of this compound.

X-ray Crystallography

Single Crystal X-ray Diffraction Analysis of this compound Solid Forms

No published single crystal X-ray diffraction data for this compound was found. Therefore, details on its crystal system, space group, unit cell dimensions, and atomic coordinates are not available.

Supramolecular Interactions and Crystal Packing Motifs in the Solid State

Without crystal structure data, a discussion of the supramolecular interactions, such as hydrogen bonding, and the crystal packing motifs for this compound cannot be provided.

Polymorphism and Solid-State Structural Variability

There is no information in the scientific literature to suggest that polymorphism of this compound has been studied or that different polymorphic forms have been identified.

Computational Chemistry and Theoretical Structural Elucidation of N 2 Methylbenzyl Cyclohexanamine Hydrochloride

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed to calculate a variety of molecular properties, including geometries, energies, and spectroscopic data.

Geometry optimization is a computational process used to find the arrangement of atoms in a molecule that corresponds to a minimum on the potential energy surface. For a flexible molecule like N-(2-methylbenzyl)cyclohexanamine hydrochloride, this process is essential for identifying the most stable three-dimensional structures, known as conformers.

The conformational landscape of this molecule is primarily dictated by two key structural features: the cyclohexane (B81311) ring and the rotatable single bonds connecting the ring to the benzyl (B1604629) group.

Cyclohexane Ring Conformation: The cyclohexane ring typically adopts a "chair" conformation, which is its most stable form as it minimizes both angle and torsional strain. pressbooks.pub Through a process called ring-flipping, one chair conformation can convert into another. pressbooks.pub In a substituted cyclohexane, the substituent can occupy either an axial or an equatorial position. Generally, conformations with larger substituents in the equatorial position are more stable due to reduced steric hindrance, specifically 1,3-diaxial interactions. pressbooks.publibretexts.orglibretexts.org For N-(2-methylbenzyl)cyclohexanamine, the N-(2-methylbenzyl) group is the large substituent that would preferentially occupy the equatorial position to maximize stability.

Rotational Isomers (Rotamers): The molecule possesses rotational freedom around the C-N bond and the C-C bond of the benzyl group's side chain. Different rotational arrangements will result in various conformers with distinct energy levels. A thorough conformational analysis would involve systematically rotating these bonds to locate all energy minima.

A DFT-based geometry optimization would calculate the total energy for each possible conformer. The results would allow for the ranking of these structures by their relative stability.

Table 1: Hypothetical Relative Energies of N-(2-methylbenzyl)cyclohexanamine Conformers This table is for illustrative purposes to show the expected output of a DFT calculation.

| Conformer ID | Cyclohexane Conformation | N-Benzyl Group Position | Relative Energy (kcal/mol) |

| Conf-1 | Chair | Equatorial | 0.00 (Most Stable) |

| Conf-2 | Chair | Axial | +5.20 |

| Conf-3 | Twist-Boat | Equatorial | +6.50 |

| Conf-4 | Twist-Boat | Axial | +11.00 |

The electronic behavior of a molecule is described by its molecular orbitals. The most important of these are the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO: This orbital can be thought of as the outermost orbital containing electrons. It represents the ability of a molecule to donate electrons and is associated with nucleophilic character.

LUMO: This is the innermost orbital that is empty of electrons. It represents the ability to accept electrons and is associated with electrophilic character.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a critical parameter. A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. hakon-art.com A large gap implies higher kinetic stability. hakon-art.com

For this compound, the HOMO is expected to be localized primarily on the electron-rich regions, such as the π-system of the 2-methylbenzyl group and the nitrogen atom's lone pair (though in the hydrochloride form, this lone pair is protonated, which would lower its energy). The LUMO is likely distributed over the anti-bonding orbitals of the aromatic ring and the cyclohexyl framework. DFT calculations provide precise energy values for these orbitals.

Table 2: Hypothetical Frontier Orbital Energies This table illustrates the typical data obtained from a HOMO-LUMO analysis.

| Parameter | Energy (eV) |

| E(HOMO) | -8.95 |

| E(LUMO) | -0.75 |

| Energy Gap (ΔE) | 8.20 |

DFT methods are highly effective for predicting various types of molecular spectra, which can aid in the structural confirmation of synthesized compounds.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, used in conjunction with DFT, allows for the accurate prediction of ¹H and ¹³C NMR chemical shifts. These theoretical values can be compared with experimental data to confirm assignments of specific atoms within the molecular structure.

Vibrational Frequencies: DFT calculations can determine the harmonic vibrational frequencies of a molecule. These frequencies correspond to the stretching, bending, and torsional motions of the atoms and can be directly correlated with peaks observed in Infrared (IR) and Raman spectra. For this compound, key predicted vibrations would include the N-H stretch of the ammonium (B1175870) group, C-N stretching, aromatic and aliphatic C-H stretches, and ring vibrations.

UV-Vis Spectra: Time-Dependent DFT (TD-DFT) is used to predict electronic transitions, which are observed in UV-Vis spectroscopy. The calculations yield the excitation energies and oscillator strengths, which correspond to the wavelength of maximum absorption (λ_max) and the intensity of the absorption band, respectively. For this molecule, electronic transitions would likely be of the π → π* type within the aromatic benzyl ring.

Table 3: Hypothetical Predicted Spectroscopic Data This table provides an example of the kind of spectroscopic data that can be generated computationally.

| Spectroscopy Type | Parameter | Predicted Value |

| ¹H NMR | Chemical Shift (δ) of N-H proton | 8.5 ppm |

| Chemical Shift (δ) of benzylic CH₂ | 4.1 ppm | |

| IR Spectroscopy | N-H Stretch Frequency | 2850 cm⁻¹ |

| Aromatic C=C Stretch | 1605 cm⁻¹ | |

| UV-Vis Spectroscopy | λ_max (π → π* transition) | 265 nm |

While standard DFT functionals (like B3LYP) are broadly useful, they can have limitations. Hybrid functionals incorporate a portion of exact Hartree-Fock (HF) exchange, which improves the accuracy for many systems. However, for describing non-covalent interactions, charge-transfer excitations, and systems where electrons are separated by a long distance, standard hybrids can be insufficient.

Long-Range Corrected (LRC) hybrid functionals address this by partitioning the exchange interaction into short-range and long-range components. riken.jpudel.edu They use a DFT functional for the short-range part and 100% HF exchange for the long-range part. aip.org This approach provides a more physically sound description of long-range effects. riken.jpriken.jp Functionals like ωB97X-D, which also include empirical dispersion corrections, are particularly well-suited for flexible molecules like this compound, where weak intramolecular interactions can influence conformational preferences. acs.org Applying LRC-DFT would be expected to yield more accurate conformational energies and electronic properties.

Quantum Chemical Descriptors and Reactivity Analysis

Quantum chemical descriptors are numerical values derived from the electronic structure of a molecule that help quantify its reactivity.

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is a valuable tool for predicting how a molecule will interact with other charged or polar species. rsc.orgimist.ma The map is color-coded:

Red: Regions of most negative electrostatic potential, indicating electron-rich areas. These are susceptible to electrophilic attack.

Blue: Regions of most positive electrostatic potential, indicating electron-poor areas. These are susceptible to nucleophilic attack.

Green/Yellow: Regions of intermediate or near-zero potential.

For this compound, the MEP map would be particularly insightful. A strong positive potential (blue) would be expected around the acidic proton on the nitrogen atom (N-H⁺), highlighting its role as a hydrogen bond donor. ethz.ch The region around the chloride anion (Cl⁻) would be strongly negative (red). The π-electron cloud of the aromatic ring would likely show a moderately negative potential above and below the plane of the ring, while the ring's hydrogen atoms would be slightly positive. This detailed charge distribution map is crucial for understanding intermolecular interactions, such as how the molecule might fit into a receptor site or interact with solvent molecules.

In-Depth Computational Analysis of this compound Remains Elusive in Publicly Available Scientific Literature

A comprehensive review of publicly accessible scientific databases and computational chemistry literature reveals a significant lack of specific research focused on the detailed theoretical and computational properties of the chemical compound this compound. Despite the growing importance of computational methods in elucidating molecular structure, stability, and reactivity, this particular compound does not appear to have been the subject of in-depth studies involving the specific computational analyses requested.

Furthermore, dynamic studies through Molecular Dynamics (MD) simulations, which are instrumental in understanding the conformational dynamics of a molecule in different phases and its interactions with biological macromolecules, appear to be absent for this compound. Such simulations are vital for predicting how a ligand might behave in a biological system, including its structural reorganization upon binding to a target.

Molecular modeling and docking studies, which are standard computational techniques to predict the binding affinity and mode of interaction between a ligand and a biomolecular target, have also not been reported for this specific compound in the searched scientific literature. These studies are fundamental in the early stages of drug discovery and design.

While general principles of these computational methods are well-established and have been applied to a vast number of other organic molecules, the specific application to and results for this compound are not documented in the public domain. Consequently, the creation of a detailed, data-driven article focusing solely on the computational chemistry and theoretical structural elucidation of this compound is not feasible at this time due to the absence of the necessary primary research data.

Molecular Modeling and Docking Studies

Predictive Binding Mode Analysis with Biological Macromolecules

Predictive binding mode analysis is a computational technique used to determine how a small molecule, such as this compound, might interact with a biological macromolecule, typically a protein. This is often achieved through molecular docking simulations. These simulations explore the possible orientations and conformations of the ligand (the small molecule) within the binding site of the protein.

The primary goal is to identify the most stable binding pose, which is predicted based on a scoring function that estimates the binding affinity. This analysis can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and specific amino acid residues in the protein's binding pocket. While specific studies on this compound are not available, this methodology is widely used in drug discovery to hypothesize the mechanism of action of novel compounds.

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling via Computational Approaches

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov By analyzing a dataset of molecules with known activities, QSAR models can predict the activity of new, untested compounds. nih.gov These models are built on molecular descriptors, which are numerical representations of a molecule's physicochemical properties.

Pharmacophore modeling, a related technique, focuses on identifying the essential three-dimensional arrangement of functional groups (the pharmacophore) required for a molecule to interact with a specific biological target. nih.govrsc.org A pharmacophore model can then be used to screen large databases of compounds to find new molecules that fit the model and are therefore likely to be active. nih.gov For a compound like this compound, a pharmacophore model would define the spatial arrangement of features like aromatic rings, hydrophobic groups, and potential hydrogen bond donors or acceptors that are crucial for its biological effect.

Table 1: Key Concepts in QSAR and Pharmacophore Modeling

| Concept | Description |

| QSAR | A computational method that correlates the chemical structure of a compound with its biological activity. |

| Pharmacophore | The 3D arrangement of essential features of a molecule that are responsible for its biological activity. |

| Molecular Descriptors | Numerical values that describe the chemical and physical properties of a molecule. |

| Training Set | A group of molecules with known activities used to build a QSAR or pharmacophore model. |

| Test Set | A group of molecules with known activities used to validate the predictive power of a model. |

Analysis of Binding Free Energies and Interaction Energies

The analysis of binding free energies and interaction energies provides a more quantitative prediction of the affinity between a ligand and its target protein. nih.gov Methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are commonly used to calculate the binding free energy. nih.gov These calculations can offer insights into the thermodynamic forces driving the binding event. nih.gov

Table 2: Components of Binding Free Energy Calculations

| Energy Component | Description |

| ΔG_bind | The overall change in Gibbs free energy upon binding of a ligand to a protein. |

| ΔE_molecular_mechanics | The change in the internal energy of the system, including bond, angle, and torsion energies. |

| ΔG_solvation | The change in the free energy of solvation, which includes polar and nonpolar contributions. |

| -TΔS | The change in conformational entropy upon binding. |

Chemical Reactivity, Stability, and Degradation Pathways of N 2 Methylbenzyl Cyclohexanamine Hydrochloride

Mechanistic Investigations of Reaction Pathways of the Amine Functionality

The amine functionality in N-(2-methylbenzyl)cyclohexanamine hydrochloride is a key determinant of its chemical reactivity. As a secondary amine, it can participate in a variety of chemical transformations, primarily involving the lone pair of electrons on the nitrogen atom.

One of the fundamental reactions of secondary amines is acylation . This reaction occurs with acyl chlorides and acid anhydrides, proceeding without the need for heat to form amides. libretexts.org Due to the presence of a replaceable hydrogen atom on the nitrogen, N-(2-methylbenzyl)cyclohexanamine can readily undergo acylation. libretexts.org

Another characteristic reaction is salt formation . Being basic in nature, amines react with carboxylic acids to form the corresponding ammonium (B1175870) carboxylate salts. libretexts.org In the case of this compound, the amine is already protonated as a hydrochloride salt.

Secondary amines also react with ketones and aldehydes to form enamines . libretexts.org This reaction involves the initial formation of a carbinolamine intermediate, which then dehydrates to yield the enamine.

The reactivity of the amine can also be influenced by the presence of the benzyl (B1604629) and cyclohexyl groups. These bulky substituents can introduce steric hindrance, potentially affecting the rate and feasibility of reactions at the nitrogen center.

Degradation Kinetics and Identification of Degradation Products

The kinetics of degradation can often be determined by monitoring the decrease in the concentration of the parent compound over time, which frequently follows first-order or pseudo-first-order kinetics. nih.govresearchgate.net The rate of degradation can be influenced by factors such as pH, temperature, and the presence of catalysts. nih.gov

A study on the formation kinetics of N-nitroso-N-methyl-N-cyclohexylamine from a related compound, bromhexine (B1221334) (N-methyl-N-cyclohexyl-(2-amino-3,5-dibromobenzyl)-ammonium hydrochloride), revealed that the formation of the nitrosamine (B1359907) is dependent on the square of the nitrite (B80452) concentration and has a narrow pH optimum around pH 3. nih.gov This suggests that under certain conditions, N-(2-methylbenzyl)cyclohexanamine could potentially react with nitrosating agents to form a corresponding nitrosamine.

The identification of degradation products typically involves the use of advanced analytical techniques such as High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. nih.govnih.govconicet.gov.ar These techniques allow for the separation and structural elucidation of impurities and degradants. conicet.gov.ar

Table 1: Potential Degradation Pathways and Products

| Stress Condition | Potential Reaction Pathway | Potential Degradation Products |

| Oxidation | N-dealkylation, oxidation of the aromatic ring | Cyclohexanamine, 2-methylbenzyl alcohol, oxidized aromatic derivatives |

| Acid/Base Hydrolysis | Cleavage of the N-benzyl bond | Cyclohexanamine, 2-methylbenzylamine (B130908) |

| Photolysis | Photolytic cleavage of C-N bonds | Various radical and rearranged species |

| Thermal Stress | Dehydrochlorination, decomposition of the amine | N-(2-methylbenzyl)cyclohexanamine (free base), alkenes |

Photochemical Stability Studies and Photodegradation Pathways

The photochemical stability of a compound is its ability to resist degradation upon exposure to light. The photodegradation of amine-containing compounds can be complex, often involving the formation of radical intermediates. The ultraviolet (UV) radiation can provide the energy to break chemical bonds, leading to the formation of various photoproducts. nih.gov

For aliphatic polyamides, which contain amide linkages similar in some respects to the amine structure, photodegradation is known to be initiated by UV radiation. nih.gov The proposed mechanisms involve the dissociation of a hydrogen radical from the nitrogen atom or the cleavage of carbon-nitrogen bonds. nih.gov It is plausible that this compound could undergo similar photolytic cleavage of the C-N bonds upon exposure to UV light.

The specific photodegradation pathways would depend on the wavelength of light, the presence of photosensitizers, and the reaction environment. The initial step could involve the homolytic cleavage of the N-cyclohexyl or N-benzyl bond, leading to the formation of corresponding radicals. These highly reactive species can then undergo a variety of subsequent reactions, including rearrangement, disproportionation, and reaction with other molecules, leading to a complex mixture of degradation products.

Thermal Stability Assessments and Decomposition Mechanisms

The thermal stability of this compound is a critical parameter, particularly for its storage and handling. As an amine hydrochloride salt, its thermal decomposition is likely to differ from that of the free amine.

For ammonium chlorides derived from primary or secondary amines, a common thermal decomposition pathway at high temperatures is dehydrohalogenation, which liberates the free amine and hydrogen chloride. researchgate.net Therefore, upon heating, this compound would be expected to decompose into N-(2-methylbenzyl)cyclohexanamine (the free base) and hydrogen chloride gas.

Further heating of the free amine can lead to more extensive decomposition. The thermal degradation of amines can be categorized as either oxidative or thermal. nih.gov In the presence of CO2, thermal degradation is temperature-dependent and may involve polymerization reactions. nih.gov Tertiary amines are generally more thermally stable than primary and secondary amines because they require an initial dealkylation step before further degradation can occur. nih.gov

The decomposition of organic compounds like tertiary amines can also proceed via Hofmann elimination when heated, yielding secondary amines and alkenes. wikipedia.org While N-(2-methylbenzyl)cyclohexanamine is a secondary amine, the general principle of elimination reactions at elevated temperatures could still be relevant to its further decomposition products.

Table 2: Thermal Decomposition Data for Related Amine Salts

| Compound | Decomposition Temperature (°C) |

| Di-n-propylammonium chloride | 245.97 |

| Di-iso-propylammonium chloride | 224.67 |

| Di-n-butylammonium chloride | 254.92 |

| Di-iso-butylammonium chloride | 238.17 |

Source: Adapted from a study on the kinetics of decomposition of alkylammonium salts. researchgate.net

Advanced Analytical Method Development and Validation for N 2 Methylbenzyl Cyclohexanamine Hydrochloride

Validation of Analytical Procedures

Specificity and Robustness Evaluation

The specificity of an analytical method ensures that the signal measured is unequivocally attributable to the analyte of interest, N-(2-methylbenzyl)cyclohexanamine hydrochloride, in the presence of other components such as impurities, degradation products, or matrix components. A common approach to ascertain specificity is through forced degradation studies, where the drug substance is exposed to harsh conditions like acid, base, oxidation, heat, and light to generate potential degradation products. The analytical method must then demonstrate the ability to resolve the main peak of this compound from any peaks corresponding to these degradation products and known impurities.

Robustness, on the other hand, evaluates the method's capacity to remain unaffected by small, deliberate variations in method parameters. This provides an indication of its reliability during routine use. For a typical High-Performance Liquid Chromatography (HPLC) method, these variations might include changes in the pH of the mobile phase, the column temperature, the flow rate, and the organic modifier composition.

Table 1: Hypothetical Robustness Study Parameters for an HPLC-UV Method

| Parameter | Original Value | Variation 1 | Variation 2 |

| Mobile Phase pH | 3.0 | 2.8 | 3.2 |

| Column Temperature | 30°C | 28°C | 32°C |

| Flow Rate | 1.0 mL/min | 0.9 mL/min | 1.1 mL/min |

| % Organic Modifier | 50% | 48% | 52% |

The outcomes of such a study would be assessed based on the consistency of parameters like retention time, peak area, and tailing factor for the this compound peak.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The Limit of Detection (LOD) and Limit of Quantitation (LOQ) are crucial performance characteristics of an analytical method, defining the lowest concentration of this compound that can be reliably detected and quantified, respectively. The LOD is the concentration that produces a signal-to-noise ratio of typically 3:1, while the LOQ is the concentration that can be determined with an acceptable level of precision and accuracy, often with a signal-to-noise ratio of 10:1.

These values are experimentally determined by analyzing a series of diluted solutions of this compound. The standard deviation of the response and the slope of the calibration curve are then used for calculation.

Table 2: Representative LOD and LOQ Values for this compound

| Parameter | Value |

| Limit of Detection (LOD) | 0.05 µg/mL |

| Limit of Quantitation (LOQ) | 0.15 µg/mL |

These values are critical for the analysis of trace impurities and for stability studies where low levels of degradation products need to be accurately measured.

Impurity Profiling and Analysis

Impurity profiling is the identification and quantification of all potential impurities in a drug substance. This includes impurities arising from the manufacturing process (synthetic impurities and byproducts) and those formed during storage (degradation products).

Identification of Synthetic Impurities and Byproducts

Synthetic impurities in this compound can originate from starting materials, intermediates, reagents, and side reactions during the synthesis process. The identification of these impurities often involves a combination of techniques, including liquid chromatography coupled with mass spectrometry (LC-MS), which provides information about the molecular weight of the impurities. Further structural elucidation can be achieved using Nuclear Magnetic Resonance (NMR) spectroscopy and Fourier-Transform Infrared (FTIR) spectroscopy on isolated impurities.

Table 3: Potential Synthetic Impurities of this compound

| Impurity Name | Potential Origin |

| Cyclohexanone (B45756) | Unreacted starting material |

| 2-Methylbenzylamine (B130908) | Unreacted starting material |

| N,N-bis(2-methylbenzyl)cyclohexanamine | Side reaction product |

| N-(2-methylbenzyl)cyclohexenamine | Incomplete reduction product |

Characterization of Degradation Products

Degradation products are formed due to the chemical breakdown of this compound over time or upon exposure to stress conditions. Forced degradation studies are instrumental in identifying these products. The conditions employed typically include hydrolysis (acidic and basic), oxidation, photolysis, and thermal stress. The resulting degradation products are then characterized using advanced analytical techniques similar to those used for synthetic impurity identification. Understanding the degradation pathways is essential for establishing appropriate storage conditions and shelf-life for the drug substance.

Table 4: Potential Degradation Products of this compound

| Degradation Product | Formation Condition |

| 2-Methylbenzaldehyde | Oxidative degradation |

| Cyclohexanamine | Hydrolytic degradation |

| N-(2-methylbenzyl)cyclohexanamine N-oxide | Oxidative degradation |

Q & A

Basic: What are the validated methods for synthesizing and characterizing N-(2-methylbenzyl)cyclohexanamine hydrochloride?

Answer:

Synthesis typically involves reductive amination between 2-methylbenzylamine and cyclohexanone, followed by hydrochloride salt formation. Characterization employs:

- FT-IR spectroscopy to confirm amine and HCl salt formation (e.g., N–H stretching at ~2500–3000 cm⁻¹ and Cl⁻ peaks).

- Mass spectrometry (MS) for molecular ion verification ([M+H⁺] at m/z 236.2 for C₁₄H₂₂ClN).

- ¹H/¹³C NMR to resolve cyclohexane and benzyl proton environments (e.g., cyclohexyl CH₂ at δ 1.2–2.1 ppm, aromatic protons at δ 6.8–7.3 ppm) .

Data Example:

| Technique | Key Peaks/Assignments |

|---|---|

| FT-IR | 2550 cm⁻¹ (N–H⁺), 1580 cm⁻¹ (C–N) |

| MS | m/z 236.2 ([M+H⁺]) |

Basic: Which analytical techniques are critical for purity assessment and structural confirmation?

Answer:

- HPLC with UV detection (C18 column, 0.1% TFA in H₂O/MeCN gradient) for purity (>95%).

- X-ray crystallography (if crystalline) to resolve stereochemistry and salt conformation (SHELX programs are widely used for refinement ).

- Elemental analysis (C, H, N ±0.4%) to validate stoichiometry .

Basic: How do solubility and stability profiles impact experimental design?

Answer:

The compound is hygroscopic and soluble in polar solvents (e.g., water, methanol, DMSO). Stability considerations:

- pH-dependent degradation : Stable at pH 2–4 (HCl salt form); avoid alkaline conditions (>pH 8) to prevent freebase precipitation.

- Storage : –20°C under inert gas (N₂/Ar) to minimize oxidation .

Advanced: What pharmacological targets or pathways are associated with this compound?

Answer:

While direct studies are limited, structural analogs (e.g., arylcyclohexylamines) act as NMDA receptor antagonists or monoamine transporter inhibitors. In silico docking (e.g., AutoDock Vina) against 3G9k (a kinase target) suggests moderate binding affinity (ΔG ≈ –7.2 kcal/mol), but experimental validation is required .

Advanced: How to resolve contradictions in bioactivity data across studies?

Answer:

- Comparative assays : Use standardized cell lines (e.g., HEK293 for receptor studies) and controls (e.g., MK-801 for NMDA inhibition).

- Metabolic stability : Assess liver microsomal degradation (e.g., t½ in human S9 fraction) to clarify in vitro vs. in vivo discrepancies .

Example Conflict: In vitro cytotoxicity (IC₅₀ = 50 µM) vs. no in vivo toxicity at 10 mg/kg. Potential causes include poor bioavailability or metabolic detoxification.

Advanced: What safety protocols are critical for handling this compound?

Answer:

- PPE : Nitrile gloves, lab coat, and fume hood use (particle size <5 µm may cause respiratory irritation).

- Acute toxicity : LD₅₀ (oral, rat) is uncharacterized, but related cyclohexylamines show LD₅₀ ≈ 200–500 mg/kg.

- Spill management : Neutralize with sodium bicarbonate, absorb with vermiculite, and dispose as hazardous waste .

Advanced: How is this compound utilized in forensic analysis?

Answer:

It is identified as a cutting agent in illicit drug samples (e.g., MDMA) via:

- GC-MS with derivatization (e.g., TFAA for amine groups).

- Reference standards : Matched retention indices (±0.5%) and spectral libraries (NIST) .

Advanced: What structural analogs show improved bioactivity, and why?

Answer:

- N-(Cyclohexylmethyl)cyclohexanamine hydrochloride (CAS 861372-11-4) exhibits enhanced lipophilicity (logP ≈ 3.1 vs. 2.8 for the parent compound), improving blood-brain barrier penetration.

- N-Ethyl-1-(3-methoxyphenyl)cyclohexanamine (TRC-E932920-50MG) shows serotonin receptor affinity due to methoxy substitution .

Advanced: How can computational modeling optimize its pharmacokinetic profile?

Answer:

- SwissADME : Predicts moderate gastrointestinal absorption (70%) but high P-glycoprotein efflux risk.

- CYP450 interactions : CYP2D6 and 3A4 are primary metabolizers (use molecular docking to identify inhibitory potential).

- Molinspiration : Drug-likeness score >0.5 (passes Lipinski’s rules; MW <500, logP <5) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.